molecular formula C18H25ClN2O2 B2533657 Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate CAS No. 2197063-07-1

Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Cat. No.: B2533657
CAS No.: 2197063-07-1
M. Wt: 336.86
InChI Key: QCRPMXZBIGLNAV-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a piperidine ring fused to a partially hydrogenated quinoline moiety. Key structural elements include:

  • Spiro junction: The piperidine and quinoline rings share a common sp³-hybridized carbon atom, conferring conformational rigidity .
  • Substituents: A chlorine atom at the 6' position of the quinoline ring and a tert-butyl carbamate (Boc) group at the piperidine nitrogen. The Boc group acts as a protecting amine, enhancing stability during synthesis .
  • Synthetic utility: Synthesized via modular alkylation or microwave-assisted protocols (e.g., using N-bromosuccinimide (NBS) for regioselective halogenation) .

Properties

IUPAC Name

tert-butyl 6-chlorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-10-14(19)4-5-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRPMXZBIGLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC(=C3)Cl)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic framework. One common approach is the cyclization of a suitable precursor containing the piperidine and quinoline moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Reduction products may include various amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different alkylated or aminated derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Variants in the Spiro[piperidine-quinoline] Family

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features
Target compound 6'-Cl C₁₈H₂₅ClN₂O₂ 336.9 Chlorine at 6' position; Boc-protected amine .
tert-Butyl 5'-chloro-...-carboxylate (JN-9448) 5'-Cl C₁₈H₂₅ClN₂O₂ 336.9 Chlorine at 5'; identical molecular weight but altered electronic effects .
tert-Butyl 7'-chloro-...-carboxylate 7'-Cl C₁₈H₂₅ClN₂O₂ 336.9 Chlorine at 7'; positional isomer with potential differences in reactivity .
tert-Butyl 8'-chloro-...-carboxylate (JQ-0981) 8'-Cl C₁₈H₂₅ClN₂O₂ 336.9 Chlorine at 8'; steric and electronic effects vary due to ring geometry .
tert-Butyl 6'-fluoro-...-carboxylate 6'-F C₁₈H₂₅FN₂O₂ 320.4 Fluorine substituent; lower molecular weight and enhanced electronegativity .
tert-Butyl 2',4'-dioxo-...-carboxylate 2',4'-diketone C₁₈H₂₂N₂O₄ 330.4 Oxidized quinoline ring; introduces keto groups for hydrogen bonding .

Physicochemical Properties

  • NMR spectroscopy: Target compound: Expected δ ~1.46–1.38 ppm (tert-butyl), δ ~7–8 ppm (quinoline aromatic protons) . Fluorinated analog: Downfield shifts in aromatic regions due to fluorine’s electronegativity .
  • Melting points: Chlorinated derivatives (e.g., 5'-Cl, 6'-Cl) exhibit higher melting points (~143–145°C) compared to non-halogenated analogs, reflecting increased crystallinity .

Key Differentiators of the Target Compound

  • Regiochemical specificity : The 6'-chloro substituent optimizes steric and electronic interactions in molecular recognition compared to 5'-, 7'-, or 8'-Cl isomers.
  • Synthetic scalability : Microwave-assisted methods (e.g., ) enable high-yield production (~50–72%) compared to traditional thermal routes .

Biological Activity

Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature, synthesis methods, and related compounds.

Chemical Structure and Properties

The compound features a spirocyclic structure where a piperidine ring is fused to a quinoline ring. The presence of the tert-butyl group and a chlorine atom at specific positions enhances its electronic properties and may influence its biological interactions. The molecular formula can be summarized as follows:

PropertyValue
Molecular Weight336.86 g/mol
CAS Number2197063-07-1
Structural FeaturesSpirocyclic, Chlorinated

Synthesis Methods

While specific synthesis protocols for this compound are not well-documented, similar spirocyclic quinoline derivatives can be synthesized through various methods such as:

  • Multicomponent reactions
  • Cyclization reactions
  • Transformations of existing quinoline scaffolds .

Biological Activity Overview

The biological activity of this compound has not been extensively studied in isolation; however, related spirocyclic quinoline derivatives have shown promising results in various biological assays. These include:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against a range of bacterial strains.
  • Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens.
  • Antitumor Activity : Certain spirocyclic quinolines have been investigated for their potential in cancer treatment .

Case Studies and Research Findings

Although specific research on this compound is limited, insights can be drawn from studies on structurally related compounds:

  • Inhibition of Enzymatic Activity : A study evaluating arylsulfonamides showed that compounds with similar structural motifs could inhibit enzymes like ADAMTS7, which is implicated in cardiovascular diseases. The activity was measured using FRET assays with varying inhibitory constants (Ki) .
    CompoundKi (nM) ADAMTS7Ki (nM) ADAMTS5
    Compound 150 ± 203.0 ± 1.1
    Compound 2380 ± 103.0 ± 0.6
    Compound 340 ± 106.0 ± 1.0
  • Antimycobacterial Activity : Research on novel chemical entities targeting Mycobacterium tuberculosis revealed that certain quinoline derivatives possess significant antimicrobial activity with MIC values ranging from 6.3 to 23 µM .

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